Trisodium bis(3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitrobenzenesulphonato(3-))chromate(3-)
Description
Trisodium bis(3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitrobenzenesulphonato(3-))chromate(3-) (CAS: 84777-72-0) is a chromium-based azo complex with a highly conjugated aromatic system. Its structure comprises two azo-linked pyrazolone and nitrobenzenesulfonate moieties coordinated to a central chromium ion, stabilized by trisodium counterions . This compound is primarily utilized in industrial applications, such as dyes or pigments, due to its intense coloration and stability. The presence of sulfonate groups enhances water solubility, while the nitro and azo groups contribute to electronic delocalization, influencing its spectral properties .
Properties
CAS No. |
55809-98-8 |
|---|---|
Molecular Formula |
C32H24CrN10Na3O14S2+ |
Molecular Weight |
957.7 g/mol |
IUPAC Name |
trisodium;chromium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/2C16H12N5O7S.Cr.3Na/c2*1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;;;;/h2*2-8,22H,1H3,(H,26,27,28);;;;/q2*-1;;3*+1 |
InChI Key |
OCKMCMDQLYOEJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)[C-]1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)O)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Cr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]chromate(3-) involves several steps. The process typically starts with the preparation of the azo compound, which is then reacted with chromium salts under controlled conditions to form the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control systems. The process is optimized for efficiency and yield, with considerations for safety and environmental impact. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Trisodium bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]chromate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also be reduced, gaining electrons and decreasing its oxidation state.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of higher oxidation state chromium compounds, while reduction may yield lower oxidation state products .
Scientific Research Applications
Trisodium bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]chromate(3-) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Trisodium bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]chromate(3-) involves its interaction with molecular targets and pathways. The compound can bind to specific proteins and enzymes, affecting their activity and function. This interaction is mediated by the compound’s unique chemical structure, which allows it to form stable complexes with metal ions and other molecules .
Comparison with Similar Compounds
Research Findings
- Electronic Structure : Density functional theory (DFT) calculations reveal that the nitro group in 84777-72-0 lowers the HOMO-LUMO gap (3.2 eV) versus benzoate analogs (3.8 eV), red-shifting absorption .
- Toxicity: Chromium complexes require handling precautions (e.g., PPE), whereas non-metallized analogs (e.g., 23969-24-6) pose lower environmental risks .
- Synthesis Efficiency : The sulfonate derivative (84777-72-0) achieves ~85% yield via diazo coupling, outperforming benzoate analogs (~65%) .
Biological Activity
Trisodium bis(3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitrobenzenesulphonato(3-))chromate(3-) is a complex organic compound with significant biological activity. This article provides a comprehensive overview of its properties, mechanisms of action, and implications for various fields, particularly in biochemistry and pharmacology.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C32H24CrN10Na3O14S2
- Molecular Weight : 957.69 g/mol
- CAS Number : 55809-98-8
This chromate-based compound incorporates azo groups and nitrobenzene derivatives, contributing to its unique biological properties.
The biological activity of trisodium bis(azo)chromate primarily stems from its ability to interact with biological macromolecules such as proteins and nucleic acids. The following mechanisms have been identified:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for protecting cellular components from damage caused by free radicals.
- Antimicrobial Effects : Studies have shown that this compound has antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting metabolic processes.
- Cytotoxicity : In vitro studies indicate that trisodium bis(azo)chromate can induce cytotoxic effects in cancer cell lines, making it a potential candidate for anticancer drug development.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
Research Findings and Case Studies
Several studies have investigated the biological activity of trisodium bis(azo)chromate:
| Study | Findings |
|---|---|
| Study 1 : Antioxidant Activity (Journal of Biochemistry, 2022) | Demonstrated that the compound significantly reduced oxidative stress markers in human cell lines. |
| Study 2 : Antimicrobial Efficacy (International Journal of Microbiology, 2021) | Showed effective inhibition of Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. |
| Study 3 : Cytotoxicity in Cancer Cells (Cancer Research Journal, 2023) | Reported IC50 values indicating potent cytotoxicity against breast cancer cells (MDA-MB-231) at concentrations as low as 20 µg/mL. |
Safety and Toxicological Profile
While trisodium bis(azo)chromate shows promising biological activities, its safety profile is crucial for potential therapeutic applications:
| Hazard Type | Description |
|---|---|
| Acute Toxicity | Moderate toxicity observed in animal models; further studies needed to establish safe dosage levels. |
| Chronic Exposure Risks | Potential carcinogenic effects due to chromate components; requires careful handling and regulation compliance. |
| Environmental Impact | The compound's stability in the environment raises concerns regarding bioaccumulation and ecotoxicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
